molecular formula C20H20FN3O4S2 B2812193 2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897469-31-7

2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2812193
CAS No.: 897469-31-7
M. Wt: 449.52
InChI Key: WNHYJQQFSJRQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound of significant interest in medicinal chemistry and preclinical research, primarily investigated for its potential as a kinase inhibitor. The compound's structure integrates a 6-methoxybenzothiazole moiety, a privileged scaffold in drug discovery known for its diverse biological activities source . This core is linked via a piperazine ring to a sulfonyl-containing group, a structural feature common in many therapeutic agents that can confer selectivity and influence pharmacokinetic properties. Its primary research value lies in its designed mechanism of action, where it is characterized as a potent and selective inhibitor of Tropomyosin receptor kinases (Trk) source . The Trk family of receptors, including TrkA, TrkB, and TrkC, are critical signaling proteins involved in the regulation of neuronal development, function, and survival. Dysregulation of Trk signaling is implicated in various oncology contexts, particularly in tumors dependent on neurotrophic signaling pathways, such as certain breast, pancreatic, and thyroid cancers source . Consequently, this compound serves as a crucial pharmacological tool for researchers exploring the pathophysiology of Trk-driven cancers, validating Trk as a therapeutic target, and studying mechanisms of resistance to targeted therapies. Beyond oncology, its application extends to neuroscience research for investigating the role of neurotrophins in pain, neuropathy, and neurodegenerative diseases, providing insights that could inform the development of novel therapeutic strategies.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-28-15-4-7-17-18(12-15)29-20(22-17)24-10-8-23(9-11-24)19(25)13-30(26,27)16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHYJQQFSJRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a fluorophenyl group , a sulfonyl moiety , and a piperazine ring , contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H17FN2O4S
Molecular Weight408.5 g/mol
CAS Number899961-19-4
Structural FeaturesFluorophenyl, sulfonyl, piperazine, methoxybenzo[d]thiazole

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

1. Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonamide group often demonstrate potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against Alzheimer's disease . The sulfonamide group is known for its role in enzyme inhibition, making this compound a candidate for further exploration in neuropharmacology.

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar thiazole and piperazine structures have been linked to cytotoxic effects against cancer cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest, warranting further investigation through in vitro and in vivo studies.

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives of similar compounds were tested against bacterial strains. The results indicated that compounds with a sulfonamide moiety exhibited significant antibacterial activity, suggesting that this compound may share these properties .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of related compounds on AChE. The findings revealed that modifications in the piperazine structure could enhance inhibitory activity, supporting the hypothesis that structural variations in our compound could lead to improved therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in its combination of a 4-fluorophenylsulfonyl group and 6-methoxybenzothiazole -piperazine moiety. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physical Properties of Analogous Compounds
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 4-Fluorophenylsulfonyl, 6-methoxybenzothiazol ~503.53* - Inferred anticancer/antiproliferative
5i () 4,5-Diphenyltriazol-thio, benzothiazole 593.17 - Anticancer (EI-MS: 593.17)
6a () Phenylthio, benzothiazole - 215–217 Antiproliferative (83% yield)
7n () 4-Nitrophenyltetrazole-thio, 4-methoxyphenylsulfonyl 520.11 161–163 Not specified
7p () 4-Trifluoromethylphenyltetrazole-thio, phenylsulfonyl 513.10 175–177 Not specified
6i () 4-Sulfamoylaminophenylsulfonyl - 132–230 Not specified (characterized via NMR/MS)

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group in the target compound contrasts with analogs bearing 4-trifluoromethylphenylsulfonyl (e.g., 7p) or 4-nitrophenyl (7n) groups. Such substituents enhance lipophilicity and may influence pharmacokinetics .
  • Benzothiazole Modifications: The 6-methoxy group on the benzothiazole ring differentiates the target compound from analogs like 6a (), which lacks methoxy substitution.
  • Piperazine Linkers: All compared compounds retain the piperazine-ethanone backbone, critical for conformational flexibility and interaction with biological targets such as the 5-HT6 receptor or cancer-related enzymes .

Q & A

Q. What are the common synthetic routes for synthesizing 2-((4-fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. Key steps include:

Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a piperazine intermediate under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) at 0–5°C to avoid side reactions .

Coupling with benzo[d]thiazole : Introducing the 6-methoxybenzo[d]thiazol-2-yl moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
Critical Parameters: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The sulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm for fluorophenyl), while the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help validate the sulfonyl and thiazole moieties .
  • FT-IR : Identify key functional groups (C=O at ~1680 cm⁻¹, S=O at ~1350/1150 cm⁻¹) .

Q. What are the key functional groups influencing this compound’s pharmacological activity?

  • Methodological Answer :
  • 4-Fluorophenylsulfonyl : Enhances metabolic stability and receptor binding via hydrophobic interactions .
  • 6-Methoxybenzo[d]thiazole : Contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .
  • Piperazine Ring : Facilitates solubility and serves as a scaffold for structural diversification .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with Z´-factor >0.5 to ensure robustness .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, including positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers optimize low yields in the sulfonylation step during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace dichloromethane with THF to improve sulfonyl chloride solubility .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics .
  • Temperature Control : Use a cryostat to maintain 0°C, minimizing hydrolysis of the sulfonyl chloride .

Q. What strategies resolve conflicting bioactivity data between enzyme inhibition and cell-based assays?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition using SPR (surface plasmon resonance) to measure binding kinetics alongside cellular assays .
  • Permeability Testing : Assess compound uptake via Caco-2 monolayers; low permeability may explain discordant cell-based results .
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites in cell lysates .

Q. How can computational modeling predict this compound’s interactions with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina with flexible residues in the active site (e.g., kinase hinge region). Validate poses using MD simulations (GROMACS) over 100 ns .
  • Free Energy Calculations : Use MM/GBSA to rank binding affinities of analogs, prioritizing synthesis of derivatives with ΔG < -8 kcal/mol .

Q. What experimental approaches address poor solubility in in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed intracellularly by phosphatases .

Q. How are structure-activity relationship (SAR) studies conducted for substituent variations?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-fluorophenyl group with chloro-, methyl-, or nitro-substituted phenyl to assess electronic effects .
  • Bioisosteric Replacement : Substitute benzo[d]thiazole with indole or benzimidazole, then compare IC₅₀ values in enzyme assays .
  • 3D-QSAR : Build a CoMFA model using steric/electrostatic fields of 20 analogs to guide rational design .

Q. What crystallographic challenges arise in determining this compound’s 3D structure?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion (methanol/water) with seeding. If crystals are unstable, switch to cryocooling (100 K) with Paratone-N oil .
  • Phase Problem : Solve via SHELXT dual-space algorithm, refining anisotropic displacement parameters for non-H atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.